Amyloid beta-protein (29-40) is a peptide fragment derived from the amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer's disease. The peptide consists of 12 amino acids and plays a significant role in the aggregation processes that lead to amyloid plaque formation in the brains of individuals with Alzheimer's disease. Understanding this peptide's structure, synthesis, and mechanism of action is crucial for developing therapeutic strategies against Alzheimer's disease.
Amyloid beta-protein is generated through the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase. The cleavage process results in various forms of amyloid beta, with the 40-amino-acid form being one of the most prevalent. The specific fragment (29-40) is part of a larger family of amyloid beta peptides, which range from 36 to 43 amino acids in length and are classified based on their amino acid composition and aggregation properties .
The synthesis of amyloid beta-protein (29-40) can be achieved through solid-phase peptide synthesis, a widely used technique for producing peptides. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of amyloid beta-protein (29-40) consists of a linear chain of twelve amino acids. The specific sequence is crucial for its ability to aggregate into fibrils characteristic of Alzheimer's disease pathology.
Amyloid beta-protein (29-40) undergoes several chemical reactions that facilitate its aggregation:
The mechanism by which amyloid beta-protein (29-40) contributes to Alzheimer's disease involves several steps:
Research indicates that oligomeric forms of amyloid beta are more toxic than fibrillar forms, suggesting that early intervention in the aggregation process could be crucial for therapeutic strategies .
Amyloid beta-protein (29-40) serves as a model system for studying:
Amyloid β-Protein (29-40) (Aβ(29-40)) is an 11-amino acid proteolytic fragment of full-length amyloid-β, with the primary sequence Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val (GAIIGLMVGGVV) [6]. This C-terminal segment contains the hydrophobic core (residues 29-40) critical for Aβ self-assembly. Key structural features include:
Biophysical analyses reveal Aβ(29-40) adopts a predominantly β-strand conformation (60–75% β-sheet content) in membrane-mimetic environments like SDS micelles, contrasting with its disordered state in aqueous buffers [5] [8]. This structural plasticity facilitates oligomerization.
Table 1: Biophysical Properties of Aβ(29-40)
Property | Value/Characteristics | Method of Analysis |
---|---|---|
Molecular Weight | 1085.36 Da | Mass spectrometry [6] |
Sequence | GAIIGLMVGGVV | Peptide synthesis [6] |
Hydrophobicity Index | 1.8 (Normalized scale) | HPLC retention time [5] |
Dominant Secondary Structure | β-strand in hydrophobic environments | CD spectroscopy, NMR [8] |
Key Stabilizing Motif | GxxxG (Gly²⁹-Gly³³) | Mutational analysis [3] |
Aβ(29-40) is generated through:
Post-translational modifications (PTMs) significantly alter its biophysical behavior:
Table 2: Key Post-Translational Modifications of Aβ(29-40)
Modification Type | Site | Functional Consequence | Detection Method |
---|---|---|---|
Pyroglutamylation | N-terminal (Glu³³) | Increased aggregation kinetics | IHC with JP18591 antibody [4] |
Phosphorylation | Ser³⁵ | Oligomer stabilization | IHC with 1E4E11 antibody [4] |
Oxidation | Met³⁵ | Altered hydrophobicity, reduced fibrillogenesis | Mass spectrometry [3] |
Aβ(29-40) exhibits distinct biochemical properties compared to other Aβ species:
Table 3: Comparative Aggregation Properties of Aβ Fragments
Aβ Species | Fibril Formation | Lag Phase | Dominant Aggregate Morphology | Toxicity in Neuronal Cells |
---|---|---|---|---|
Aβ(1-42) | Yes | 6–8 hours | Fibrils + oligomers | High (LD₅₀: 5–10 µM) |
Aβ(1-40) | Yes | 3–6 hours | Fibrils | Moderate (LD₅₀: 20–30 µM) |
Aβ(29-40) | No | Absent | Amorphous aggregates | Low (LD₅₀: >100 µM) [7] |
Aβ(11-22) | Yes | 1–2 hours | Protofibrils | High (LD₅₀: 10–15 µM) |
The fragment’s high β-sheet propensity stems from:
Modifications disrupting hydrophobic core:
Table 4: Impact of Mutations on Aβ(29-40) Assembly
Modification | Position | β-Sheet Content Change | Aggregation Rate vs. Wild-Type |
---|---|---|---|
β-homo-Ile insertion | Between 31–32 | -25% | 3-fold decrease [3] |
N-methyl-Leu | Leu³⁴ | -55% | 8-fold decrease [3] |
Val³⁹Ala mutation | Val³⁹ | -40% | Fibrillization abolished [8] |
Met³⁵ oxidation (sulfoxide) | Met³⁵ | -30% | 5-fold decrease [3] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9